![molecular formula C9H20NO6P B14216149 2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid CAS No. 585540-05-2](/img/structure/B14216149.png)
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(aminomethyl)cyclohexanol. This intermediate is then oxidized to 1-(aminomethyl)cyclohexanone, which undergoes a Grignard reaction with ethyl magnesium bromide to yield 2-[1-(aminomethyl)cyclohexyl]acetic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure hydrogenation and catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[1-(aminomethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(aminomethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[1-(aminomethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of voltage-gated calcium channels, which play a crucial role in neuronal signaling. The compound’s interaction with these channels can inhibit excitatory neuron activity, leading to its potential therapeutic effects in conditions such as epilepsy and neuropathic pain .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A similar compound used in the treatment of epilepsy and neuropathic pain.
Pregabalin: Another related compound with similar therapeutic applications.
Mirogabalin: A newer gabapentinoid developed for the treatment of chronic pain.
Uniqueness
2-[1-(aminomethyl)cyclohexyl]acetic acid is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds.
Properties
CAS No. |
585540-05-2 |
|---|---|
Molecular Formula |
C9H20NO6P |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid |
InChI |
InChI=1S/C9H17NO2.H3O4P/c10-7-9(6-8(11)12)4-2-1-3-5-9;1-5(2,3)4/h1-7,10H2,(H,11,12);(H3,1,2,3,4) |
InChI Key |
WKVGHMQFNQEHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
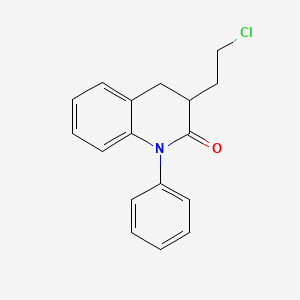
![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

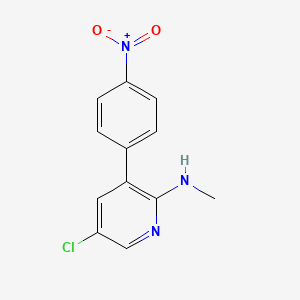
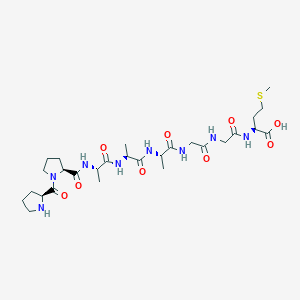

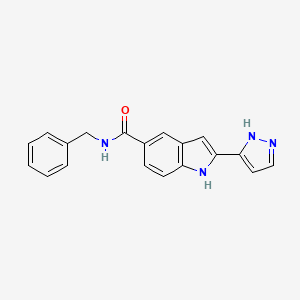
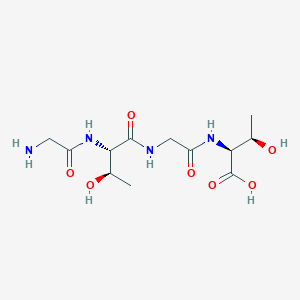
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
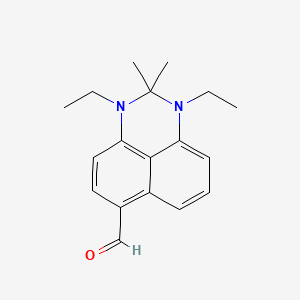

![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
